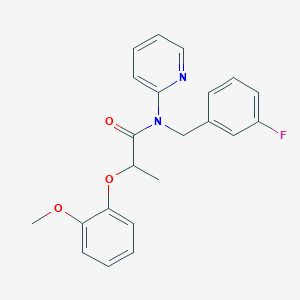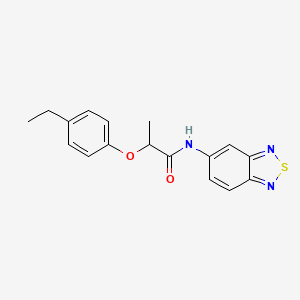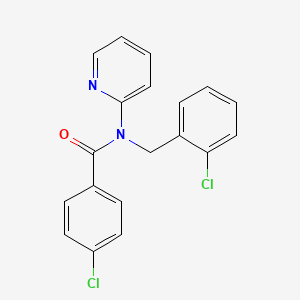![molecular formula C17H17N3O3S2 B14980442 N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide](/img/structure/B14980442.png)
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiophene ring, a thiadiazole ring, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or propoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, amines, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated derivatives, amine derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, inhibiting the growth of various pathogens.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent, targeting specific molecular pathways involved in these diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as cyclooxygenase (COX) enzymes in inflammation and tyrosine kinases in cancer.
Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways, leading to reduced inflammation or inhibition of cancer cell proliferation.
類似化合物との比較
Similar Compounds
- N-[3-(3-methoxy-4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
- N-[3-(3-methoxy-4-butoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
- N-[3-(3-methoxy-4-isopropoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide
Uniqueness
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H17N3O3S2 |
|---|---|
分子量 |
375.5 g/mol |
IUPAC名 |
N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H17N3O3S2/c1-3-8-23-12-7-6-11(10-13(12)22-2)15-18-17(25-20-15)19-16(21)14-5-4-9-24-14/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,20,21) |
InChIキー |
CCPNOFJJPKJFBZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CS3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B14980372.png)

![6-ethyl-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980381.png)
![N-(2-ethoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14980385.png)


![4-[(2-fluorobenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14980393.png)
![3-chloro-N-[2-(diethylamino)-2-phenylethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B14980395.png)

![4-Methylphenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980423.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B14980426.png)
![6,8-dimethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B14980431.png)

![N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14980450.png)
